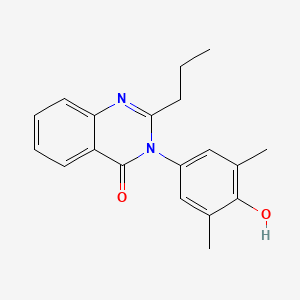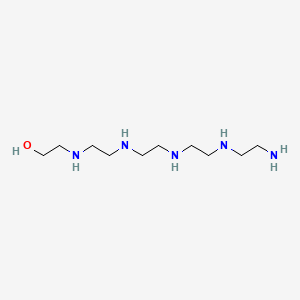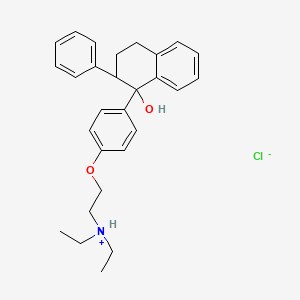
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and diverse reactivity, making it a valuable subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common route involves the hydrogenation of naphthalene to produce tetralin, which is then oxidized to 1-tetralone. The 1-tetralone undergoes further reactions to introduce the diethylaminoethoxy and phenyl groups, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation and oxidation processes, utilizing catalysts such as palladium or rhodium to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and solvent choice, to optimize the production efficiency.
化学反应分析
Types of Reactions
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of reduced naphthol derivatives.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or rhodium catalysts.
Substitution Reagents: Halogens, nitro compounds.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学研究应用
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral probe to study enzyme-substrate interactions and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Explored for its potential therapeutic effects, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The diethylaminoethoxy group plays a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
1-Naphthol: A simpler analog with a hydroxyl group on the naphthalene ring, known for its use in dye production and as a precursor for other chemicals.
2-Naphthol: An isomer of 1-naphthol with the hydroxyl group at a different position, also used in dye production and chemical synthesis.
Tetralin: A hydrogenated derivative of naphthalene, used as a solvent and in the production of other chemicals.
Uniqueness
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride is unique due to its complex structure, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
1820-38-8 |
|---|---|
分子式 |
C28H34ClNO2 |
分子量 |
452.0 g/mol |
IUPAC 名称 |
diethyl-[2-[4-(1-hydroxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-yl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H33NO2.ClH/c1-3-29(4-2)20-21-31-25-17-15-24(16-18-25)28(30)26-13-9-8-12-23(26)14-19-27(28)22-10-6-5-7-11-22;/h5-13,15-18,27,30H,3-4,14,19-21H2,1-2H3;1H |
InChI 键 |
YVIIPDICXGNPKN-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCOC1=CC=C(C=C1)C2(C(CCC3=CC=CC=C32)C4=CC=CC=C4)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


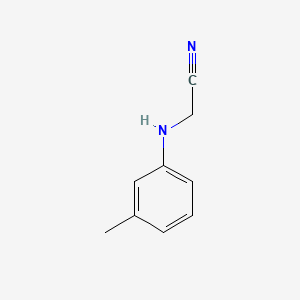

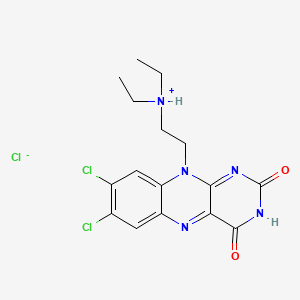
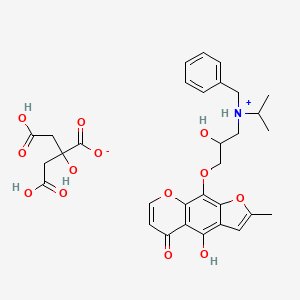
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
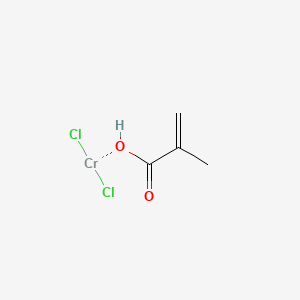
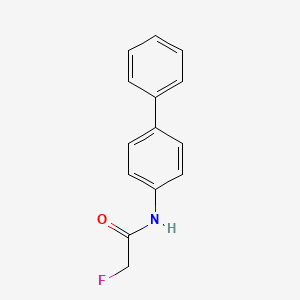
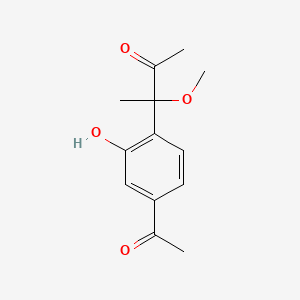
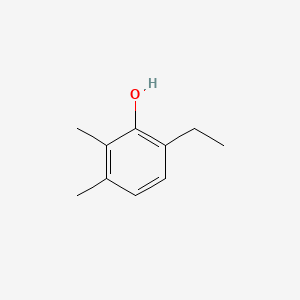


![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)
